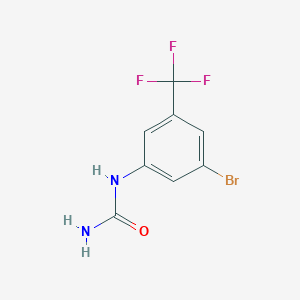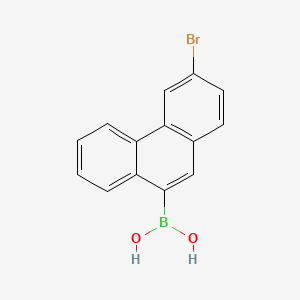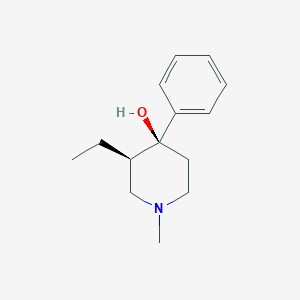
(-)-N-((R)-Tetrahydrofurfuryl)noroxymorphone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride: is a synthetic opioid compound with the molecular formula C21H25NO5 • HCl and a molecular weight of 407.89 g/mol . It is a derivative of noroxymorphone, which is an important intermediate in the synthesis of opioid antagonists such as naloxone and naltrexone . This compound is known for its potent interaction with opioid receptors, making it a subject of interest in both medicinal chemistry and pharmacology .
Méthodes De Préparation
The synthesis of (-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride involves multiple steps, starting from thebaine, a naturally occurring opiate isolated from poppy extract . The synthetic route typically includes the following steps:
Analyse Des Réactions Chimiques
(-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include hydrobromic acid for hydrolysis and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of opioid antagonists such as naloxone and naltrexone.
Medicine: It is investigated for its potential use in pain management and as a treatment for opioid addiction.
Industry: The compound is used in the production of various pharmaceutical products.
Mécanisme D'action
The mechanism of action of (-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride involves its interaction with the opioid mu-receptor . These mu-binding sites are distributed in the human brain, with high densities in areas such as the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The compound exerts its effects by binding to these receptors, leading to analgesic and other pharmacological effects .
Comparaison Avec Des Composés Similaires
(-)-[N-[®-Tetrahydrofurfuryl]noroxymorphone Hydrochloride: is unique due to its specific chemical structure and interaction with opioid receptors. Similar compounds include:
Noroxymorphone: A metabolite of oxymorphone and oxycodone, used as an intermediate in the production of opioid antagonists.
Oxymorphone: A potent opioid analgesic used for the treatment of severe pain.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Naltrexone: Used to treat opioid and alcohol dependence.
These compounds share similar chemical structures but differ in their specific functional groups and pharmacological effects.
Propriétés
Numéro CAS |
62509-10-8 |
|---|---|
Formule moléculaire |
C21H26ClNO5 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-[[(2R)-oxolan-2-yl]methyl]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C21H25NO5.ClH/c23-14-4-3-12-10-16-21(25)6-5-15(24)19-20(21,17(12)18(14)27-19)7-8-22(16)11-13-2-1-9-26-13;/h3-4,13,16,19,23,25H,1-2,5-11H2;1H/t13-,16-,19+,20+,21-;/m1./s1 |
Clé InChI |
VSSSUJQGBBHOLO-UWMYVKMYSA-N |
SMILES isomérique |
C1C[C@@H](OC1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl |
SMILES canonique |
C1CC(OC1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate](/img/structure/B13415399.png)
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)



![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)

![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

